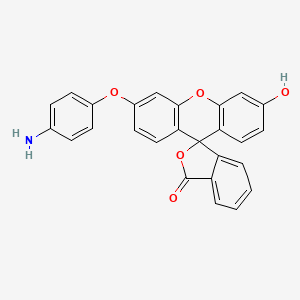

3-(p-Aminophenyl)fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3'-(4-aminophenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,28H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRNNOWWEXPZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359010-70-1 | |

| Record name | 3-(p-Aminophenyl)fluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359010-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling the Sentinel: A Technical Guide to the Mechanism of Action of 3-(p-Aminophenyl)fluorescein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 3-(p-Aminophenyl)fluorescein (APF), a pivotal fluorescent probe in the detection of highly reactive oxygen species (hROS). Understanding its function is paramount for accurate experimental design and data interpretation in fields ranging from cellular biology to drug discovery.

Introduction: The Rise of a Specific hROS Detector

3'-(p-Aminophenyl) fluorescein (B123965) (APF) is a non-fluorescent molecule that exhibits a significant increase in fluorescence upon reaction with specific highly reactive oxygen species.[1] This property has positioned APF as a valuable tool for researchers investigating oxidative stress and related cellular signaling pathways. Unlike broader ROS indicators, APF demonstrates a greater selectivity, primarily detecting hydroxyl radicals (•OH), peroxynitrite anions (ONOO⁻), and hypochlorite (B82951) (⁻OCl).[1][2] Its resistance to light-induced auto-oxidation further enhances its reliability in experimental settings.[3]

Core Mechanism of Action: From Non-Fluorescent to Highly Fluorescent

The fundamental principle behind APF's utility lies in its chemical transformation. In its native state, the aminophenyl group quenches the fluorescence of the fluorescein backbone. The interaction with highly reactive oxygen species leads to the oxidation of the aminophenyl moiety, thereby liberating the fluorescein fluorophore and resulting in a bright green fluorescence.[2] This process can be visualized as a "turn-on" sensor mechanism.

Quantitative Reactivity Profile

The fluorescence response of APF to various reactive oxygen species is not uniform. Understanding this differential reactivity is critical for interpreting experimental results. The following table summarizes the relative fluorescence intensity of APF in the presence of different ROS.

| Reactive Oxygen Species (ROS) | Generating System | Relative Fluorescence Intensity of APF |

| Hydroxyl Radical (•OH) | 100 µM Fe(ClO₄)₂ and 1 mM H₂O₂ | 1200 |

| Peroxynitrite Anion (ONOO⁻) | 3 µM ONOO⁻ | 560 |

| Hypochlorite Anion (⁻OCl) | 3 µM ⁻OCl | 3600 |

| Singlet Oxygen (¹O₂) | 100 µM 3-(1,4-dihydro-1,4-epidioxy-1-naphthyl)propionic acid | 9 |

| Superoxide Anion (•O₂⁻) | 100 µM KO₂ | 6 |

| Hydrogen Peroxide (H₂O₂) | 100 µM H₂O₂ | <1 |

| Nitric Oxide (NO) | 100 µM 1-hydroxy-2-oxo-3-(3-aminopropyl)-3-methyl-1-triazene | <1 |

| Data sourced from Thermo Fisher Scientific product information.[2] |

Experimental Protocols

Accurate and reproducible results with APF hinge on meticulous experimental execution. Below are detailed methodologies for key applications.

In Vitro Detection of Highly Reactive Oxygen Species

This protocol outlines the use of APF for quantifying hROS in a solution-based assay.

Materials:

-

3'-(p-Aminophenyl) fluorescein (APF) stock solution (e.g., 5 mM in DMF)[2]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂) solution

-

Horseradish peroxidase (HRP)

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission: ~490/515 nm)[2]

Procedure:

-

Prepare APF Working Solution: Dilute the APF stock solution in PBS to a final working concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for each experimental setup.

-

Prepare Reaction Mixture: In a 96-well black microplate, combine the sample to be tested with the APF working solution.

-

Initiate Reaction (for calibration): For generating a standard curve, a known amount of H₂O₂ can be incubated with 10 μM APF and horseradish peroxidase (HRP) in a phosphate (B84403) buffer (pH 7.4).[1]

-

Incubation: Incubate the plate at room temperature (22 ± 2°C) in the dark for a predetermined period.[1] The incubation time may need optimization.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 490 nm and 515 nm, respectively.[2]

Intracellular Detection of hROS in Live Cells

This protocol provides a general guideline for using APF to detect hROS within living cells.

Materials:

-

3'-(p-Aminophenyl) fluorescein (APF) stock solution (5 mM in DMF)[2]

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Viable cells in suspension or adhered to a culture plate

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

APF Loading: Dilute the APF stock solution into a suitable buffer or cell culture medium to a final concentration in the range of 1-10 µM.[2] The optimal concentration and loading time must be determined empirically.

-

Incubation: Incubate the cells with the APF-containing medium for 20-60 minutes at 4-37°C.[2] Lowering the incubation temperature can sometimes reduce subcellular compartmentalization of the dye.[2]

-

Washing (Optional): Gently wash the cells with fresh buffer or medium to remove excess probe.

-

Stimulation: Treat the cells with the experimental compound or stimulus to induce ROS production.

-

Imaging/Analysis: Visualize and quantify the intracellular fluorescence using a fluorescence microscope or flow cytometer.

Signaling Pathway Visualization: Enzymatic and Non-Enzymatic Activation

APF fluorescence can be induced through both direct reaction with hROS and enzymatic activity. The horseradish peroxidase (HRP) system is often used for calibration and positive controls.

Concluding Remarks

This compound is a powerful and selective tool for the detection of highly reactive oxygen species. A thorough understanding of its mechanism of action, reactivity profile, and appropriate experimental protocols is essential for its effective implementation in research and development. By leveraging the information presented in this guide, scientists can confidently employ APF to unravel the complex roles of oxidative stress in biological systems and disease.

References

An In-depth Technical Guide to 3-(p-Aminophenyl)fluorescein: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(p-Aminophenyl) fluorescein (B123965) (APF) is a specialized fluorescent probe primarily utilized for the detection of highly reactive oxygen species (hROS), which include hydroxyl radicals (•OH), peroxynitrite anions (ONOO-), and hypochlorite (B82951) (-OCl).[1] APF itself is a non-fluorescent molecule that, upon reaction with these specific ROS, is converted into a highly fluorescent product, fluorescein.[2] This "turn-on" fluorescent response allows for sensitive and specific quantification of hROS in a variety of biological, chemical, and environmental systems.[1][3] Unlike other ROS indicators such as 2',7'-dichlorofluorescein (B58168) (DCFH), APF exhibits greater specificity and is resistant to light-induced autoxidation.[1][4]

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(p-Aminophenyl)fluorescein, its molecular structure, and detailed experimental protocols for its application as a fluorescent probe.

Chemical Structure and Properties

The molecular structure of this compound consists of a fluorescein core modified with a p-aminophenoxy group. This substitution is key to its mechanism as a fluorescent probe.

Molecular Structure:

-

IUPAC Name: 3'-(4-aminophenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one[5]

-

Molecular Formula: C₂₆H₁₇NO₅[5]

-

CAS Number: 359010-70-1[6]

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 423.4 g/mol | [5] |

| Exact Mass | 423.11067264 Da | [5] |

| Appearance | Solid | [6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [6] |

| Excitation Maximum (oxidized form) | ~490 nm | [7][8] |

| Emission Maximum (oxidized form) | ~515 nm | [7][8] |

Mechanism of Action as a Fluorescent Probe

This compound functions as a fluorogenic probe. In its native state, the molecule is non-fluorescent. The presence of highly reactive oxygen species, such as hydroxyl radicals (•OH), peroxynitrite (ONOO-), or hypochlorite (-OCl), triggers an oxidative O-dearylation reaction.[2][8] This reaction cleaves the p-aminophenoxy group, releasing the highly fluorescent molecule fluorescein. The intensity of the fluorescence emission is directly proportional to the concentration of the reactive oxygen species present.[4]

It is important to note that APF does not react with other reactive oxygen species such as superoxide, nitric oxide, or hydrogen peroxide, which contributes to its high selectivity.

dot

Caption: Mechanism of this compound activation.

Experimental Protocols

Detection of Highly Reactive Oxygen Species (hROS)

This protocol outlines a general method for the detection of hROS in a sample using this compound.

Materials:

-

3'-(p-Aminophenyl)fluorescein (APF) stock solution (e.g., 5 mM in DMF)[4][8]

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)[1]

-

Sample containing suspected hROS

-

96-well microplate (black, for fluorescence measurements)[7]

-

Fluorometer or microplate reader with appropriate filters for excitation at ~490 nm and emission at ~515 nm[7]

Procedure:

-

Prepare Working Solutions:

-

Sample Preparation:

-

Add the sample to be analyzed to the wells of the 96-well plate.

-

-

Initiate the Reaction:

-

Add the APF working solution to each well containing the sample.

-

The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Incubation:

-

Incubate the plate at room temperature (22 ± 2°C) in the dark for a specified period (e.g., 30-60 minutes).[1] The incubation time may need to be optimized depending on the expected concentration of hROS.

-

-

Fluorescence Measurement:

Controls:

-

Blank: Buffer only, to determine background fluorescence.

-

Negative Control: Sample without the addition of APF.

-

Positive Control (Optional but Recommended): A known generator of hROS (e.g., Fenton reaction for •OH) can be used to validate the assay.

dot

Caption: General workflow for hROS detection using APF.

Quantitative Data

The fluorescence response of APF to various reactive oxygen species is summarized in the table below, highlighting its selectivity.

| Reactive Oxygen Species (ROS) | ROS Generation Method | Relative Fluorescence Intensity |

| Peroxynitrite anion (ONOO⁻) | 3 µM (final) of ONOO⁻ | 560 |

| Nitric oxide (NO) | 100 µM of NOC-7 | <1 |

| Peroxyl radical (ROO•) | 100 µM of AAPH | 2 |

Data adapted from Thermo Fisher Scientific technical resources. The values represent the relative fluorescence increase compared to a control.[9]

Applications in Research and Drug Development

The high specificity of this compound for certain highly reactive oxygen species makes it a valuable tool in several areas of research and development:

-

Oxidative Stress Research: APF can be used to quantify the generation of hROS in cellular and biochemical assays, providing insights into the mechanisms of oxidative stress-related diseases.[1]

-

Drug Discovery and Screening: It can be employed to screen for compounds that either induce or inhibit the production of hROS, which is relevant for toxicology studies and the development of antioxidant therapies.

-

Environmental Science: APF has been used to measure hROS generation in environmental samples, such as particle suspensions, to assess their potential for oxidative damage.[1][3]

-

Inflammation and Immunology: The probe can detect hypochlorite produced by neutrophils during the inflammatory response, offering a way to study the role of these cells in various pathologies.[8]

Conclusion

This compound is a robust and selective fluorescent probe for the detection of highly reactive oxygen species. Its "turn-on" fluorescence mechanism, coupled with its specificity, provides a reliable method for quantifying •OH, ONOO-, and -OCl in complex biological and chemical systems. The experimental protocols outlined in this guide, along with the provided chemical and physical data, offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their studies.

References

- 1. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | C26H17NO5 | CID 16760637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 359010-70-1|this compound|BLD Pharm [bldpharm.com]

- 7. Talaporfin Sodium as a Clinically Translatable Radiosensitizer in Radiodynamic Therapy [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluorescence response of APF, HPF and H2DCFDA to various reactive oxygen species (ROS)—Table 18.4 | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Synthesis of 3-(p-Aminophenyl)fluorescein for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Aminophenyl)fluorescein (APF), a derivative of the highly fluorescent xanthene dye fluorescein (B123965), has emerged as a critical tool in biomedical research and drug development. Its unique property of being non-fluorescent until it reacts with specific highly reactive oxygen species (hROS), such as hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorite (B82951) (⁻OCl), makes it an invaluable probe for studying oxidative stress-related cellular pathways and the mechanisms of action for various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of APF, its chemical properties, and its application in experimental workflows, tailored for professionals in the scientific community.

Chemical and Physical Properties

This compound, with the IUPAC name 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, is a complex organic molecule. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 359010-70-1 | [1] |

| Molecular Formula | C₂₆H₁₇NO₅ | [1] |

| Molecular Weight | 423.42 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in DMF and other organic solvents | [1] |

| Fluorescence | Non-fluorescent in its native state | [1][2] |

| Excitation Maximum (post-reaction) | ~490 nm | [1] |

| Emission Maximum (post-reaction) | ~515 nm | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the amino group of p-aminophenol, followed by a nucleophilic aromatic substitution reaction with fluorescein methyl ester, and subsequent deprotection.

Experimental Protocol

The following protocol is based on established synthetic methodologies for fluorescein derivatives and the seminal work by Setsukinai et al. (2003).[1]

Materials:

-

p-Aminophenol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Fluorescein

-

Methanol

-

Sulfuric acid (concentrated)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Step 1: Protection of p-Aminophenol

-

Dissolve p-aminophenol in a suitable solvent such as a mixture of dioxane and water.

-

Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the product, tert-butyl (4-hydroxyphenyl)carbamate (Boc-aminophenol), with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Esterification of Fluorescein

-

Suspend fluorescein in methanol.

-

Carefully add concentrated sulfuric acid dropwise as a catalyst.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate).

-

Extract the product, fluorescein methyl ester, with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product.

Step 3: Synthesis of the Boc-Protected APF Precursor

-

Dissolve fluorescein methyl ester and Boc-aminophenol in anhydrous DMF.

-

Add anhydrous potassium carbonate to the mixture.

-

Heat the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected aminophenyl-fluorescein derivative.

Step 4: Deprotection to Yield this compound

-

Dissolve the purified Boc-protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product is this compound. Further purification can be achieved by recrystallization or preparative HPLC if required.

Expected Yields and Purity

The overall yield for this multi-step synthesis can be expected to be in the range of 20-40%. The purity of the final product should be assessed by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Synthesis Step | Typical Yield Range | Purity Assessment Methods |

| Boc-protection of p-aminophenol | 80-95% | TLC, NMR |

| Esterification of Fluorescein | 60-80% | TLC, NMR |

| Coupling of Fluorescein Methyl Ester and Boc-aminophenol | 40-60% | TLC, HPLC, NMR, MS |

| Boc-deprotection | 85-95% | HPLC, NMR, MS |

Reaction Workflows and Logical Relationships

The synthesis of this compound can be visualized as a structured workflow.

Caption: A flowchart illustrating the four main stages in the synthesis of this compound.

Application in Research: Detection of Highly Reactive Oxygen Species

The primary application of APF is as a fluorescent probe for the detection of hROS. The underlying principle involves the oxidative cleavage of the ether linkage between the fluorescein core and the p-aminophenol moiety by hROS. This reaction releases fluorescein, which is highly fluorescent.

References

- 1. Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

3-(p-Aminophenyl)fluorescein (APF): A Technical Guide to its Reactive Oxygen Species Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Aminophenyl)fluorescein (APF) is a versatile and widely utilized fluorescent probe for the detection of highly reactive oxygen species (hROS). This technical guide provides an in-depth overview of APF's specificity, mechanism of action, and practical application in experimental settings. Understanding the nuances of APF's reactivity is critical for the accurate assessment of oxidative stress and the development of novel therapeutics targeting ROS-mediated pathologies.

APF itself is a non-fluorescent molecule. Upon reaction with specific ROS, it is oxidized to fluorescein (B123965), a highly fluorescent compound with excitation and emission maxima at approximately 490 nm and 515 nm, respectively.[1] This "turn-on" fluorescent response provides a sensitive method for detecting hROS in various biological and chemical systems.

Reactive Oxygen Species Specificity of APF

APF exhibits a selective reactivity profile, primarily detecting hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorite (B82951) (⁻OCl).[1][2][3][4] It shows minimal to no direct reaction with other ROS such as superoxide (B77818) (O₂⁻•), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and nitric oxide (NO).[1] This selectivity makes APF a valuable tool for distinguishing between different ROS populations within a complex biological milieu.

However, it is important to note that in the presence of horseradish peroxidase (HRP), APF can be used to indirectly quantify H₂O₂. HRP catalyzes the oxidation of APF by H₂O₂, leading to a fluorescent signal.[2]

Quantitative Reactivity Data

The following table summarizes the relative fluorescence response of APF to various reactive oxygen species, providing a quantitative measure of its specificity. The data is compiled from various sources to offer a comparative overview.

| Reactive Oxygen Species (ROS) | Generating System | Relative Fluorescence Intensity of APF | Notes |

| Hypochlorite (⁻OCl) | 3 µM ⁻OCl | 3600 | APF is highly sensitive to hypochlorite.[5][6] |

| Hydroxyl Radical (•OH) | 100 µM Fe(ClO₄)₂ + 1 mM H₂O₂ | 1200 | Strong reactivity with hydroxyl radicals.[6] |

| Peroxynitrite (ONOO⁻) | 3 µM ONOO⁻ | 560 | Readily detects peroxynitrite.[2][6] |

| Hydrogen Peroxide (H₂O₂) | 100 µM H₂O₂ | <1 | No direct reaction in the absence of a catalyst like HRP.[1][6] |

| Superoxide (O₂⁻•) | 100 µM KO₂ | 6 | Negligible reactivity.[6] |

| Singlet Oxygen (¹O₂) | 100 µM ENDO | 9 | Low reactivity reported in some studies.[6] However, other reports suggest some sensitivity.[7] |

| Nitric Oxide (NO) | 100 µM NOC-7 | <1 | Does not react with nitric oxide.[1][6] |

| Peroxyl Radical (ROO•) | 100 µM AAPH | 2 | Very low reactivity.[5][6] |

Note: The relative fluorescence intensity values are based on data from Thermo Fisher Scientific and provide a comparative measure of APF's reactivity.[5][6] Actual fluorescence intensity will vary depending on experimental conditions.

Mechanism of Action and Signaling Pathways

The fundamental principle behind APF's function is its oxidation to the highly fluorescent molecule, fluorescein. This conversion is initiated by the transfer of an oxygen atom from the reactive oxygen species to the aminophenyl moiety of the APF molecule.

Caption: Mechanism of APF activation by highly reactive oxygen species.

In a cellular context, the generation of these hROS can be triggered by various stimuli, leading to the activation of specific signaling pathways that culminate in oxidative stress.

Caption: Cellular pathways leading to the generation of APF-reactive ROS.

Experimental Protocols

The following protocols provide a general framework for using APF to detect hROS. Optimization may be required for specific experimental systems.

In Vitro hROS Detection

This protocol is suitable for measuring hROS generated in a cell-free system.

Materials:

-

This compound (APF) stock solution (e.g., 5 mM in DMSO or DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

hROS generating system (e.g., Fenton reagent for •OH, SIN-1 for ONOO⁻)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~515 nm)

Procedure:

-

Prepare a working solution of APF by diluting the stock solution in PBS to a final concentration of 10 µM.

-

In a black 96-well plate, add the components of your hROS generating system.

-

Add the APF working solution to each well.

-

Incubate the plate at room temperature or 37°C, protected from light, for a suitable duration (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader.

Intracellular hROS Detection in Live Cells

This protocol is designed for the detection of hROS within cultured cells.

Materials:

-

Adherent or suspension cells

-

Cell culture medium (serum-free for loading)

-

APF stock solution (e.g., 5 mM in DMSO or DMF)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Inducer of oxidative stress (e.g., PMA, H₂O₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry).

-

Wash the cells with serum-free medium or HBSS.

-

Prepare a loading solution of APF by diluting the stock solution in serum-free medium or HBSS to a final concentration of 5-10 µM.

-

Incubate the cells with the APF loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Treat the cells with the desired stimulus to induce ROS production.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

Caption: General experimental workflows for in vitro and cell-based hROS detection using APF.

Conclusion

This compound is a powerful and selective tool for the detection of highly reactive oxygen species, particularly hydroxyl radical, peroxynitrite, and hypochlorite. Its "turn-on" fluorescence upon oxidation provides a robust signal for quantifying these reactive species. By understanding its specificity and employing appropriate experimental protocols, researchers can leverage APF to gain valuable insights into the roles of hROS in health and disease, and to screen for novel therapeutic agents that modulate oxidative stress. Careful consideration of potential artifacts and the use of appropriate controls are paramount for the accurate interpretation of data obtained with this probe.

References

- 1. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 2. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. APF (Hydroxyl Radical, Hypochlorite or Peroxynitrite Sensor) 470 μL | Contact Us [thermofisher.com]

- 5. Fluorescence response of APF, HPF and H2DCFDA to various reactive oxygen species (ROS)—Table 18.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. On the use of fluorescence probes for detecting reactive oxygen and nitrogen species associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

understanding 3-(p-Aminophenyl)fluorescein fluorescence spectrum

An In-depth Technical Guide to the Fluorescence Spectrum of 3-(p-Aminophenyl)fluorescein

Introduction

3'-(p-Aminophenyl)fluorescein (APF) is a highly valuable analytical tool utilized by researchers for the detection of highly reactive oxygen species (hROS). In its native state, APF is a non-fluorescent molecule, a characteristic that makes it an excellent probe with a high signal-to-noise ratio. Its utility lies in its ability to be oxidized by specific hROS, a reaction that transforms it into the highly fluorescent molecule, fluorescein (B123965). This guide provides a comprehensive overview of the fluorescence properties, reaction mechanism, and experimental considerations for using APF.

Core Principle: From Non-Fluorescent to Fluorescent

The fundamental principle behind APF's function is an oxidation-dependent cleavage reaction. APF is essentially a fluorescein molecule with an aminophenyl group attached via an ether linkage. This modification effectively quenches the inherent fluorescence of the fluorescein core. In the presence of potent oxidizing agents like hydroxyl radicals (•OH), hypochlorite (B82951) (⁻OCl), and peroxynitrite anions (ONOO⁻), this ether bond is cleaved.[1] This "de-protection" releases the fluorescein molecule, which then exhibits its characteristic bright green fluorescence upon excitation.[2]

It is important to note that APF itself does not react with hydrogen peroxide (H₂O₂).[1][3] However, in the presence of H₂O₂ and the enzyme horseradish peroxidase (HRP), HRP catalyzes the oxidation of APF, leading to a fluorescent signal. This enzymatic reaction is often used to create a standard curve for quantifying hROS production.[1]

Reaction Mechanism Visualization

The following diagram illustrates the activation of APF by highly reactive oxygen species.

Caption: Oxidative cleavage of non-fluorescent APF by hROS yields the fluorescent product, fluorescein.

Quantitative Fluorescence Properties

The fluorescence spectrum observed when using APF is that of its product, fluorescein. The key photophysical parameters are summarized below, with data corresponding to fluorescein under typical physiological pH conditions, which are relevant for most biological assays.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~490 nm | pH 7.4 |

| Emission Maximum (λem) | ~515 nm | pH 7.4 |

| Fluorescence Quantum Yield (Φf) | ~0.9 | In 0.1 M NaOH |

| Fluorescence Lifetime (τ) | ~4.0 ns | pH 7.4 |

Note: The fluorescence quantum yield and lifetime of fluorescein are highly dependent on pH.[4][5][6] Under basic conditions (pH > 8), the quantum yield approaches its maximum of approximately 0.92-0.95.[7] In the physiological pH range of 6-8, the fluorescence lifetime shows a modest variation, typically between 3.7 ns and 4.1 ns.[1][5]

Reactivity and Specificity

APF is specifically designed to react with the most potent oxidizing species. It shows a strong response to hydroxyl radicals, peroxynitrite, and hypochlorite, while being relatively unresponsive to other species like hydrogen peroxide (in the absence of HRP), superoxide, and nitric oxide.[4]

| Reactive Oxygen Species (ROS) | Generating Method | Relative Fluorescence Response of APF* |

| Hydroxyl Radical (•OH) | 100 µM Fe(ClO₄)₂, 1 mM H₂O₂ | 1200 |

| Peroxynitrite (ONOO⁻) | 3 µM ONOO⁻ | 560 |

| Hypochlorite (⁻OCl) | 3 µM ⁻OCl | 3600 |

| Singlet Oxygen (¹O₂) | 100 µM ENDO | 9 |

| Superoxide (•O₂⁻) | 100 µM KO₂ | 6 |

| Hydrogen Peroxide (H₂O₂) | 100 µM H₂O₂ | <1 |

| Nitric Oxide (NO) | 100 µM NOC-5 | <1 |

*Data adapted from Thermo Fisher Scientific product literature for 10 µM APF in 0.1 M sodium phosphate (B84403) buffer, pH 7.4.[4] Fluorescence was measured at 490/515 nm.

Experimental Protocols

In Vitro Detection of Highly Reactive Oxygen Species (hROS)

This protocol provides a general framework for detecting hROS in solution.

Materials:

-

3'-(p-Aminophenyl)fluorescein (APF), typically a 5 mM stock solution in DMF or DMSO.

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Sample containing the suspected hROS-generating system.

-

Fluorescence microplate reader or spectrofluorometer.

Methodology:

-

Reagent Preparation: Prepare a working solution of APF by diluting the 5 mM stock solution into the buffer. A final concentration of 1-10 µM is recommended as a starting point.[4]

-

Reaction Setup: In a 96-well plate or cuvette, combine the sample with the APF working solution.

-

Incubation: Incubate the mixture at the desired temperature (e.g., room temperature or 37°C) for a suitable duration (e.g., 30-60 minutes), protected from light.[4] The optimal incubation time should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[4] Include a blank control (buffer + APF) to determine background fluorescence.

Detection of Intracellular hROS

This protocol is a guide for detecting hROS within living cells.

Materials:

-

APF, 5 mM stock solution in DMF or DMSO.

-

Cultured cells (adherent or in suspension).

-

Appropriate cell culture medium or buffer (phenol red-free medium is recommended as it can affect fluorescence).[4]

-

Fluorescence microscope, flow cytometer, or microplate reader.

Methodology:

-

Cell Preparation: Culture cells to the desired confluency on plates, coverslips, or in suspension.

-

Probe Loading: Dilute the APF stock solution into the serum-free medium or buffer to a final working concentration of 1-10 µM.[4] Remove the culture medium from the cells and add the APF loading solution.

-

Incubation: Incubate the cells for 20-60 minutes at 37°C.[4] The optimal loading time and concentration should be determined empirically to achieve adequate signal with minimal cytotoxicity.

-

Washing: After incubation, gently wash the cells twice with a warm buffer or medium to remove excess probe.[4]

-

Stimulation (Optional): Add the experimental stimulus to induce hROS production.

-

Analysis: Immediately analyze the cells for fluorescence using the appropriate instrumentation (e.g., fluorescence microscopy, flow cytometry with FITC settings).[4][8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro hROS assay using APF.

Caption: A generalized workflow for detecting highly reactive oxygen species (hROS) in vitro using APF.

Conclusion

3'-(p-Aminophenyl)fluorescein is a specific and sensitive probe for detecting highly reactive oxygen species. Its "turn-on" fluorescence mechanism provides a high-contrast signal upon reaction with key oxidants like hydroxyl radicals and peroxynitrite. Understanding its reaction principle, the photophysical properties of its fluorescent product, and standardized experimental protocols is crucial for its effective application in research and development. By following the guidelines presented, researchers can reliably employ APF to quantify and visualize hROS in a variety of biological and chemical systems.

References

- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. The pH dependence of fluorescein fluorescence | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-(p-Aminophenyl)fluorescein (CAS 359010-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(p-Aminophenyl)fluorescein (APF), CAS number 359010-70-1, is a highly valuable fluorescent probe for the detection and quantification of highly reactive oxygen species (hROS).[1][2] This aromatic amino-fluorescein derivative is essentially non-fluorescent in its native state but is oxidized to the highly fluorescent molecule fluorescein (B123965) in the presence of specific hROS, including hydroxyl radicals (•OH), hypochlorite (B82951) ions (⁻OCl), and peroxynitrite anions (ONOO⁻).[1][3] A key advantage of APF is its selectivity, as it does not react with nitric oxide (NO), hydrogen peroxide (H₂O₂), or superoxide (B77818) (•O₂⁻).[3][4] This specificity makes it a powerful tool for investigating oxidative stress in a variety of biological, photochemical, and environmental systems.[1][2]

Physicochemical and Spectroscopic Properties

APF is characterized by the following properties, essential for its application in experimental settings.

| Property | Value |

| CAS Number | 359010-70-1[3][5][6] |

| Molecular Formula | C₂₆H₁₇NO₅[3][5][6] |

| Molecular Weight | 423.4 g/mol [3][5][6] |

| Purity | ≥98%[3][6] |

| Excitation Maximum (post-oxidation) | ~490 nm[3][4] |

| Emission Maximum (post-oxidation) | ~515 nm[3][4] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.5 mg/ml[3] |

| Storage | Store at -20°C, protected from light.[3][4] DMF solutions can be stored at ≤ 4°C, protected from light.[4] |

Mechanism of Action

APF's function as a fluorescent probe is based on an oxidation-dependent O-dearylation reaction. In its reduced, non-fluorescent form, the aminophenyl group quenches the fluorescence of the fluorescein core. Upon reaction with specific hROS, this quenching group is cleaved, releasing the highly fluorescent fluorescein molecule.

Caption: Mechanism of APF activation by hROS.

Experimental Protocols

Preparation of APF Stock and Working Solutions

Proper preparation of APF solutions is critical for reliable experimental outcomes.

-

Stock Solution Preparation (5 mM):

-

For solid APF, dissolve 1 mg in 470 µL of N,N-dimethylformamide (DMF).[4] Dimethyl sulfoxide (B87167) (DMSO) is not recommended as it can quench hydroxyl radicals.[4]

-

Commercial APF solutions are often provided as a 5 mM solution in DMF.[7]

-

Allow the vial to warm to room temperature before opening.[4][7]

-

-

Working Solution Preparation (1-10 µM):

-

Just before use, dilute the 5 mM DMF stock solution into a suitable physiological buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-10 µM.[4][7] The optimal concentration may vary depending on the specific application and should be determined empirically.[7]

-

General Protocol for hROS Detection in Solution

This protocol provides a general framework for quantifying hROS in particle suspensions or other aqueous solutions.[1][2]

-

Reaction Mixture Preparation:

-

Incubation:

-

Fluorescence Measurement:

-

Calibration (Optional but Recommended):

Caption: Experimental workflow for hROS detection using APF.

Protocol for Intracellular hROS Detection

APF is also suitable for live-cell imaging of hROS.

-

Cell Preparation:

-

Prepare viable cells in suspension or as an adherent culture on a slide.

-

-

APF Loading:

-

Dilute the APF stock solution into a suitable buffer to a final concentration of 1-10 µM.[7]

-

Incubate the cells with the diluted APF solution for 20-60 minutes at a temperature between 4-37°C.[7] Optimal loading time and temperature should be determined empirically to ensure adequate signal-to-noise ratios and minimize subcellular compartmentalization.[7]

-

-

Washing (Optional):

-

Cells may be washed with buffer to remove excess probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with filters appropriate for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).

-

Reactivity Profile

The selectivity of APF is a significant advantage over other fluorescent probes for oxidative stress.

| Reactive Species | Reactivity with APF |

| Hydroxyl Radical (•OH) | High[1][3][7] |

| Peroxynitrite (ONOO⁻) | High[1][7] |

| Hypochlorite (⁻OCl) | High[1][4][7] |

| Hypobromous Acid (HOBr) | High[10] |

| Singlet Oxygen (¹O₂) | Negligible[4][7] |

| Superoxide (•O₂⁻) | Negligible[7] |

| Hydrogen Peroxide (H₂O₂) | Negligible (in the absence of HRP)[1][3][7] |

| Nitric Oxide (NO) | Negligible[3][4][7] |

Applications in Research and Drug Development

The unique properties of APF make it a versatile tool in several research areas:

-

Quantifying Oxidative Stress: APF is widely used to measure hROS production in various contexts, including particle suspensions, environmental samples, and biological systems.[1][2]

-

Studying Peroxidase Activity: APF can be used to detect the halogenating activity of enzymes like myeloperoxidase and eosinophil peroxidase, which produce hypohalous acids.[10]

-

Evaluating Radiosensitizers: In cancer therapy research, APF has been employed to assess the generation of hydroxyl radicals by radiosensitizers upon X-ray irradiation.[9]

-

High-Throughput Screening: The compatibility of APF with microplate readers makes it suitable for high-throughput screening of compounds that may modulate hROS production.

Conclusion

3'-(p-Aminophenyl)fluorescein is a robust and selective fluorescent probe for the detection of highly reactive oxygen species. Its ease of use, coupled with its specific reactivity profile, makes it an indispensable tool for researchers and professionals in fields ranging from environmental science to drug development. Careful consideration of experimental conditions, particularly pH and potential interferences, will ensure accurate and reproducible results.

References

- 1. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. goryochemical.com [goryochemical.com]

- 5. This compound | C26H17NO5 | CID 16760637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Aminophenyl Fluorescein Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) and its derivatives are a cornerstone of fluorescent probe technology, widely utilized in biological imaging, diagnostics, and drug delivery due to their excellent photophysical properties, including high quantum yields and biocompatibility. Among these, aminophenyl fluorescein derivatives have garnered significant attention as versatile platforms for the development of sensors and targeted delivery systems. The introduction of an aminophenyl group provides a reactive handle for conjugation to biomolecules and can modulate the photophysical properties of the fluorescein core, offering opportunities for the rational design of novel probes.

This technical guide provides an in-depth overview of the core photophysical properties of aminophenyl fluorescein derivatives. It summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to aid researchers in the application and development of these valuable fluorescent tools.

Core Photophysical Properties

The photophysical characteristics of aminophenyl fluorescein derivatives are governed by the substitution pattern on both the xanthene core and the appended phenyl ring. The position of the amino group (e.g., 5- or 6-position on the phthalic acid residue) and the presence of other substituents can significantly influence the absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation

The following tables summarize the available quantitative photophysical data for key aminophenyl fluorescein derivatives. It is important to note that these properties can be highly dependent on the solvent and pH conditions under which they are measured.

Table 1: Absorption and Emission Properties of Aminophenyl Fluorescein Derivatives

| Derivative | Solvent/Conditions | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |

| 5-Aminofluorescein | EtOH + 1 mM NaOH | 496 | 78,000[1] | 517 | 21 |

| 5-Aminofluorescein | 10 mM PBS | 486 | - | 519 | 33 |

| 6-Aminofluorescein | - | - | - | - | - |

| 3'-(p-aminophenyl) fluorescein (APF) | Neutral aqueous solution (after reaction with hROS) | ~490[2] | - | ~515[2] | ~25 |

| 5(6)-Aminofluorescein | Acetonitrile (amine adducts) | 234, 381 | - | 470 | 89 (from 381 nm) |

Table 2: Fluorescence Quantum Yield and Lifetime of Aminophenyl Fluorescein Derivatives

| Derivative | Solvent/Conditions | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| 5-Aminofluorescein | EtOH + 1 mM NaOH | 0.044 | 0.24, 3.68 (bi-exponential decay) |

| 5-Aminofluorescein | 10 mM PBS | 0.016 | 0.22, 2.39 (bi-exponential decay) |

| Fluorescein-amino acid conjugate 1 | Alkaline aqueous solution (pH 12.8) | - | 4.06 ± 0.01[3] |

| Fluorescein-amino acid conjugate 2 | Alkaline aqueous solution (pH 12.8) | - | 4.08 ± 0.02[3] |

Experimental Protocols

Accurate determination of photophysical properties is crucial for the development and application of fluorescent probes. Below are detailed methodologies for key experiments.

Synthesis of 5- and 6-Aminofluoresceins

A common route for the synthesis of 5- and 6-aminofluoresceins involves the following steps[4]:

-

Nitration: 4-Nitrophthalic acid is fused with resorcinol (B1680541) at high temperatures (190-200°C) to produce a mixture of 5- and 6-nitrofluoresceins[4].

-

Separation of Isomers: The mixture of nitrofluorescein isomers is often acetylated to form O-diacetyl derivatives, which can then be separated by fractional crystallization from a solvent mixture like ethanol-toluene[4].

-

Reduction: The separated nitrofluorescein isomers are then reduced to the corresponding aminofluoresceins. This is typically achieved using a reducing agent such as aqueous sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide (B80085) (NaHS)[4].

-

Purification: The final aminofluorescein products are purified by crystallization[4].

Measurement of Molar Absorptivity

-

Stock Solution Preparation: Prepare a stock solution of the aminophenyl fluorescein derivative of a known concentration in a suitable spectroscopic grade solvent.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain solutions with concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.

-

UV-Vis Spectroscopy: Record the absorbance spectrum for each dilution using a UV-Vis spectrophotometer.

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at the maximum absorption wavelength (λ_max) against concentration. The molar absorptivity (ε) is determined from the slope of the resulting linear fit.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is widely used to determine the fluorescence quantum yield (Φ_f) of a sample relative to a well-characterized standard with a known quantum yield[5].

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the aminophenyl fluorescein derivative. Fluorescein in 0.1 N NaOH (Φ_f = 0.925) is a common standard[6].

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[7].

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

The quantum yield of the test sample (Φ_X) can be calculated using the following equation[5]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes[8].

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the aminophenyl fluorescein derivative to avoid concentration quenching. The absorbance at the excitation wavelength should be low.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation-emission cycles.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential or multi-exponential decay model to extract the fluorescence lifetime(s) (τ_f). For many fluorescein derivatives, a bi-exponential decay model may provide a better fit, indicating the presence of different fluorescent species or decay pathways[9].

Mandatory Visualizations

Signaling Pathway of APF in ROS Detection

Aminophenyl fluorescein (APF) is a widely used probe that is essentially non-fluorescent until it reacts with highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (B82951) (⁻OCl). This reaction cleaves the aminophenyl ether linkage, releasing the highly fluorescent fluorescein molecule.

Caption: APF signaling pathway for the detection of highly reactive oxygen species.

Experimental Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a novel aminophenyl fluorescein derivative follows a logical workflow to ensure accurate and comprehensive data collection.

Caption: Workflow for the photophysical characterization of aminophenyl fluorescein derivatives.

Conclusion

Aminophenyl fluorescein derivatives represent a versatile class of fluorophores with tunable photophysical properties that are highly valuable for a range of applications in research and drug development. A thorough understanding and accurate measurement of their core photophysical parameters—absorption, emission, molar absorptivity, quantum yield, and lifetime—are essential for the rational design of new probes and for ensuring the reliability of experimental results. This guide provides a foundational resource for researchers working with these compounds, offering a compilation of available data, standardized experimental protocols, and clear visual representations of key processes. As research in this area continues to expand, a systematic approach to the characterization and reporting of photophysical data will be crucial for advancing the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An Introductory Guide to Utilizing Antiproliferative Factor (APF) in Cellular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative factor (APF) is a sialoglycopeptide that has garnered significant interest in cellular biology, primarily due to its role in the pathophysiology of interstitial cystitis/painful bladder syndrome (IC/PBS). APF exerts potent antiproliferative effects on various cell types, particularly urothelial cells, by modulating key signaling pathways that govern cell cycle progression, apoptosis, and cell-cell adhesion. This technical guide provides a comprehensive overview of APF, its mechanism of action, and detailed protocols for its application in a research setting. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of APF.

Introduction

Antiproliferative factor (APF) was first identified in the urine of patients with interstitial cystitis, a chronic bladder condition of unknown etiology.[1] It is a small glycopeptide that plays a crucial role in inhibiting the proliferation of bladder epithelial cells.[2][3] Subsequent research has elucidated that APF is a frizzled-8 related peptide.[4] Its biological activity is attributed to its ability to suppress cell growth, increase paracellular permeability, and decrease the expression of proteins that form intercellular tight junctions.[1][4] These cellular effects are consistent with the epithelial thinning and increased permeability observed in the bladder epithelium of IC/PBS patients.[5] The primary cellular receptor for APF has been identified as the cytoskeleton-associated protein 4 (CKAP4).[6][7] The interaction between APF and CKAP4 initiates a cascade of intracellular signaling events that ultimately lead to the observed cellular phenotypes. Understanding the intricacies of APF's function and its signaling network is pivotal for developing novel therapeutic strategies for IC/PBS and potentially other proliferative disorders.

Quantitative Data on APF Activity

The biological activity of APF has been quantified through various in vitro assays, providing valuable insights into its potency and efficacy. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Cell Line | Reference |

| IC50 | ~1 nM | Normal bladder epithelial cells, bladder carcinoma cells, HeLa cells | [6] |

| Inhibition of Cell Proliferation | 47% reduction with 20 nM APF | T24 bladder carcinoma cells | [6] |

| Inhibition of Cell Proliferation (as-APF) | 60% reduction with 20 nM as-APF | T24 bladder carcinoma cells | [6] |

| Ligand | Receptor Fragment | Binding Characteristics | Reference |

| as-APF | CKAP4 (extracellular domain, Aa 127-360) | High affinity, fast association rate (kon), slow dissociation rate (koff) | [6][8] |

| as-APF | CKAP4 (extracellular domain, Aa 361-524) | High affinity, fast association rate (kon), slow dissociation rate (koff) | [6][8] |

APF Signaling Pathways

APF triggers a complex network of intracellular signaling pathways upon binding to its receptor, CKAP4. These pathways converge to regulate cell cycle progression, apoptosis, and the integrity of cellular junctions.

JNK/SAPK Pathway Activation

APF has been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade.[9][10] This pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[10] APF treatment leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK), a key component of the JNK/SAPK pathway.[2] The activation of p38 MAPK is essential for APF-induced cell growth arrest.[2]

p53 Stabilization and Cell Cycle Regulation

APF plays a significant role in stabilizing the tumor suppressor protein p53.[1][5] A synthetic, asialylated form of APF (as-APF) has been shown to increase p53 levels by decreasing the expression of ubiquitin-specific protease 2a (USP2a).[5] This reduction in USP2a leads to enhanced ubiquitination of murine double minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for degradation.[11][12] Furthermore, as-APF suppresses the association between p53 and MDM2, thereby impairing p53 ubiquitination and promoting its stabilization.[5]

The stabilization of p53 contributes to the antiproliferative effects of APF by inducing a cell cycle block, primarily at the G2/M phase.[3][13] This is accompanied by the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular effects of APF.

Cell Proliferation Assay

This protocol is used to quantify the antiproliferative effects of APF.

Materials:

-

T24 bladder carcinoma cells

-

48-well tissue culture plates

-

McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS)

-

Serum-free McCoy's 5A medium

-

Purified APF or as-APF

-

XTT proliferation assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed T24 cells at a density of 1 x 10³ to 4 x 10³ cells per well in a 48-well plate containing 300 µL of supplemented McCoy's medium.[6]

-

Incubate the cells at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Aspirate the medium and wash the cells once with PBS.

-

Add 300 µL of serum-free McCoy's medium to each well and incubate for 24 hours to serum-starve the cells.[6]

-

Prepare working solutions of APF or as-APF in serum-free McCoy's medium at the desired concentrations (e.g., 20 nM).[6]

-

Treat the cells by replacing the serum-free medium with the APF-containing medium. Include a vehicle-only control.

-

Incubate the cells for 96 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

Prepare the activated XTT solution according to the manufacturer's instructions.

-

Add 150 µL of the activated XTT solution to each well and incubate for an additional 3 hours.[6]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

This protocol is used to analyze the activation of signaling proteins, such as p38 MAPK and the levels of p53, cyclin D1, and p27Kip1, in response to APF treatment.

Materials:

-

Urothelial cells

-

Purified APF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-p53, anti-cyclin D1, anti-p27Kip1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

X-ray film or digital imaging system

Procedure:

-

Culture urothelial cells to the desired confluency and treat with APF for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[1]

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[19]

-

Wash the membrane three times with TBST for 5-10 minutes each.[18]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

Immunofluorescence Staining for Tight Junction Proteins

This protocol is used to visualize the localization and expression of tight junction proteins (e.g., ZO-1, occludin) in response to APF.

Materials:

-

Urothelial cells grown on coverslips or chamber slides

-

Purified APF

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies against tight junction proteins

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Culture cells on coverslips and treat with APF for the desired duration.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature.[21]

-

Wash the cells three times with PBS.[21]

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[22]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.[22]

-

Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.[22]

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.[23]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.[21]

-

Visualize the staining using a fluorescence or confocal microscope.[22]

References

- 1. p53 Mediates interstitial cystitis antiproliferative factor (APF)-induced growth inhibition of human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HB-EGF Functionally Antagonizes Interstitial Cystitis Antiproliferative Factor (APF) via MAPK Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interstitial cystitis antiproliferative factor (APF) as a cell-cycle modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Factor Signaling and Interstitial Cystitis/Painful Bladder Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Synthetic Form of Frizzled 8-Associated Antiproliferative Factor Enhances p53 Stability through USP2a and MDM2 | PLOS One [journals.plos.org]

- 6. Antiproliferative factor (APF) binds specifically to sites within the cytoskeleton-associated protein 4 (CKAP4) extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative factor-induced changes in phosphorylation and palmitoylation of cytoskeleton-associated protein-4 regulate its nuclear translocation and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative factor (APF) binds specifically to sites within the cytoskeleton-associated protein 4 (CKAP4) extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 10. Physiological roles of SAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unravelling mechanisms of p53-mediated tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interstitial cystitis antiproliferative factor (APF) as a cell-cycle modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of cdk2, cyclin D1, p16INK4a, p21WAF and p27Kip1 expression in endothelial cells by TNF/IFN gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Control of Cyclin D1, p27Kip1, and Cell Cycle Progression in Human Capillary Endothelial Cells by Cell Shape and Cytoskeletal Tension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Control of cyclin D1, p27(Kip1), and cell cycle progression in human capillary endothelial cells by cell shape and cytoskeletal tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclin D1 and P27KIP1: The Gatekeepers of Dysplasia [immunologyresearchjournal.com]

- 18. sysy.com [sysy.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. origene.com [origene.com]

- 21. arigobio.com [arigobio.com]

- 22. benchchem.com [benchchem.com]

- 23. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Detection of Highly Reactive Oxygen Species (hROS) using 3-(p-Aminophenyl)fluorescein (APF) in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-(p-Aminophenyl) fluorescein (B123965) (APF) is a cell-permeable fluorescent probe designed for the detection of highly reactive oxygen species (hROS).[1][2] Unlike general ROS indicators such as H2DCFDA, which reacts with a broad range of reactive oxygen species, APF exhibits greater specificity towards certain hROS.[3][4] Initially non-fluorescent, APF is oxidized by specific hROS to yield a highly fluorescent product, fluorescein, which can be quantified using flow cytometry.[2][5] This specificity makes APF a valuable tool for investigating oxidative stress and related signaling pathways implicated in various pathological conditions, including inflammation, neurodegenerative disorders, and cancer.[2][6]

Mechanism of Action

APF is essentially a non-fluorescent molecule that, upon reaction with specific highly reactive oxygen species, is converted into the highly fluorescent compound, fluorescein.[1][2][5] The primary hROS detected by APF are the hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (B82951) anion (OCl⁻).[1][5][7] It is important to note that APF does not react with other ROS such as superoxide (B77818) (O₂⁻•), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), or nitric oxide (NO).[5] However, in the presence of horseradish peroxidase (HRP), APF can be oxidized by H₂O₂.[1] The fluorescence emission of the oxidized APF can be measured with excitation and emission maxima at approximately 490 nm and 515 nm, respectively, making it compatible with standard flow cytometer configurations for FITC or GFP detection.[3][5][8]

Signaling Pathway for hROS Generation

Caption: Cellular pathways leading to the generation of hROS detected by APF.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of APF in detecting hROS.

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | ~490 nm | [3][5][8] |

| Emission Maximum (Em) | ~515 nm | [3][5][8] |

| Recommended Stock Solution | 5 mM in DMF | [4][9][10] |

| Recommended Working Concentration | 1 - 10 µM | [1][4][9] |

| Typical Incubation Time | 30 - 60 minutes | [4][9][11] |

| Typical Incubation Temperature | 25 - 37°C | [9] |

Table 2: Specificity of APF in Comparison to Other ROS Probes

This table illustrates the relative fluorescence response of APF, HPF (Hydroxyphenyl fluorescein), and H₂DCFDA to various reactive oxygen species. Data is adapted from comparative studies.[4][12]

| Reactive Oxygen Species (ROS) | Generation Method | Relative Fluorescence (APF) | Relative Fluorescence (HPF) | Relative Fluorescence (H₂DCFDA) |

| Hydroxyl Radical (•OH) | 100 µM Fe(ClO₄)₂, 1 mM H₂O₂ | 1200 | 730 | 7400 |

| Peroxynitrite (ONOO⁻) | 3 µM ONOO⁻ | 560 | 120 | 6600 |

| Hypochlorite (⁻OCl) | 3 µM ⁻OCl | 3600 | 6 | 86 |

| Singlet Oxygen (¹O₂) | 100 µM endoperoxide | 9 | 5 | 26 |

| Superoxide (•O₂⁻) | 100 µM KO₂ | 6 | 8 | 67 |

| Hydrogen Peroxide (H₂O₂) | 100 µM H₂O₂ | <1 | 2 | 190 |

| Nitric Oxide (NO) | 100 µM NOC-7 | <1 | 6 | 4 |

Experimental Protocol for Flow Cytometry

This protocol provides a general guideline for the detection of intracellular hROS using APF. Optimal conditions may vary depending on the cell type and experimental setup.

Materials and Reagents

-

3-(p-Aminophenyl)fluorescein (APF), 5 mM stock solution in anhydrous DMF

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Cell culture medium (serum-free for staining)

-

Cells of interest

-

Positive Control Inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), Hydrogen Peroxide with an iron source for Fenton reaction)[11]

-

Negative Control/Inhibitor (e.g., N-acetyl-L-cysteine (NAC), a ROS scavenger)[13]

-

Flow cytometry tubes

Experimental Workflow

Caption: Step-by-step workflow for hROS detection with APF by flow cytometry.

Step-by-Step Procedure

-

Reagent Preparation:

-

Cell Preparation:

-

Culture cells to the desired density. Ensure cells are healthy and in the logarithmic growth phase.

-

For adherent cells, detach them using a gentle method (e.g., trypsinization, cell scraper). For suspension cells, proceed to the next step.

-

Wash the cells once with pre-warmed PBS or HBSS.

-

Resuspend the cell pellet in serum-free medium or buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

-

-

Controls:

-

Unstained Control: A sample of cells without any fluorescent probe. Used to set the background fluorescence.

-

Negative Control: Pre-incubate cells with a ROS scavenger, such as 5 mM N-acetyl-L-cysteine (NAC), for 30-60 minutes before APF loading and stimulation.[13] This should quench the fluorescence signal.

-

Positive Control: After APF loading, treat cells with a known hROS inducer. For example, 1 nM PMA can be used to stimulate neutrophils and eosinophils.[11]

-

-

APF Staining:

-

Induction of hROS Production:

-

After the APF loading period, add the stimulus of interest or the positive control inducer to the cell suspension.

-

Incubate for the desired period to induce hROS production (e.g., 15-60 minutes). This time will be dependent on the specific stimulus and cell type.

-

-

Washing and Resuspension:

-

Following the induction period, wash the cells twice with ice-cold PBS or HBSS to remove any excess probe and stimulus.

-

Centrifuge at 400 x g for 5 minutes between washes.

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer immediately after staining.

-

Use a 488 nm laser for excitation and detect the emission using a filter appropriate for FITC or GFP (e.g., a 530/30 nm bandpass filter).[14]

-

Collect data for at least 10,000 events per sample.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the geometric mean fluorescence intensity (MFI) of the fluorescein signal in the gated population.

-

Data Interpretation

An increase in the mean fluorescence intensity in stimulated cells compared to unstimulated or negative control cells indicates an increase in the intracellular concentration of specific hROS (•OH, ONOO⁻, or OCl⁻). The results can be expressed as a fold change in MFI relative to the control or as a percentage of positive cells.

References

- 1. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS Brite™ APF *Optimized for Detecting Reactive Oxygen Species (ROS)* | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. APF (Hydroxyl Radical, Hypochlorite or Peroxynitrite Sensor) 470 μL | Buy Online [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. interchim.fr [interchim.fr]

- 10. goryochemical.com [goryochemical.com]